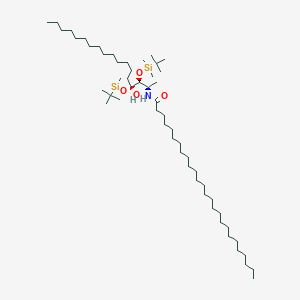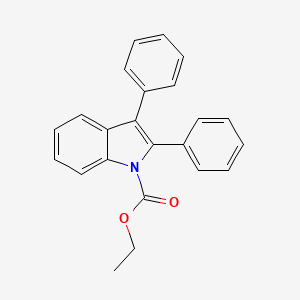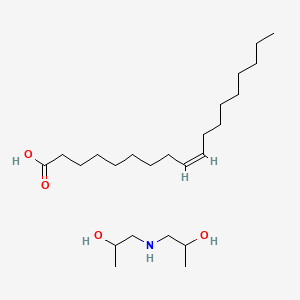
Oleic acid, diisopropanolamine salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oleic acid, diisopropanolamine salt is a compound formed by the reaction of oleic acid with diisopropanolamine. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Diisopropanolamine is an organic compound used in various industrial applications, including as a surfactant and corrosion inhibitor. The combination of these two compounds results in a product that has unique properties and applications in different fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oleic acid, diisopropanolamine salt typically involves the reaction of oleic acid with diisopropanolamine under controlled conditions. The reaction can be catalyzed by using a cation-exchange resin such as KU-2-8 . The process involves heating the mixture of oleic acid and diisopropanolamine to a specific temperature, usually around 408-413 K, to facilitate the reaction. The reaction can be carried out without a catalyst, but the presence of a catalyst can improve the yield and selectivity of the product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using larger reactors and continuous flow systems. The reaction conditions are optimized to ensure maximum conversion of the reactants to the desired product. The use of advanced catalysts and reaction monitoring techniques can further enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Oleic acid, diisopropanolamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the compound into different forms, altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfuric acid, sodium methylate, and phosphoric acid . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound include esters, amides, and other derivatives that have various industrial applications .
Aplicaciones Científicas De Investigación
Oleic acid, diisopropanolamine salt has a wide range of scientific research applications, including:
Chemistry: It is used as a surfactant and emulsifier in various chemical processes.
Biology: The compound is studied for its potential biological activities, including its effects on cell membranes and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug delivery systems.
Industry: It is used in the formulation of metalworking fluids, corrosion inhibitors, and other industrial products
Mecanismo De Acción
The mechanism of action of oleic acid, diisopropanolamine salt involves its interaction with molecular targets and pathways in biological systems. The compound can modulate the activity of enzymes and receptors, influencing various cellular processes. For example, oleic acid has been shown to regulate the expression of genes involved in fatty acid oxidation and inflammation . The diisopropanolamine component can enhance the solubility and stability of the compound, making it more effective in its applications.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to oleic acid, diisopropanolamine salt include:
- Oleic acid, ethanolamine salt
- Oleic acid, triethanolamine salt
- Oleic acid, monoethanolamine salt
Uniqueness
This compound is unique due to its specific combination of oleic acid and diisopropanolamine, which imparts distinct properties such as improved solubility, stability, and effectiveness in various applications. The presence of diisopropanolamine enhances its performance as a surfactant and corrosion inhibitor compared to other similar compounds .
Propiedades
Número CAS |
85507-95-5 |
|---|---|
Fórmula molecular |
C18H34O2.C6H15NO2 C24H49NO4 |
Peso molecular |
415.6 g/mol |
Nombre IUPAC |
1-(2-hydroxypropylamino)propan-2-ol;(Z)-octadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2.C6H15NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-5(8)3-7-4-6(2)9/h9-10H,2-8,11-17H2,1H3,(H,19,20);5-9H,3-4H2,1-2H3/b10-9-; |
Clave InChI |
QZNJFNVUPYDXHR-KVVVOXFISA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)O.CC(CNCC(C)O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O.CC(CNCC(C)O)O |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



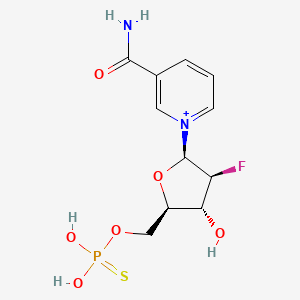
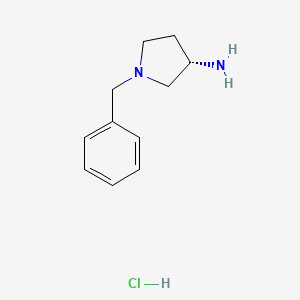

![1,1,1-Trifluoro-3-[(3-pyridylamino)methylidene]pentane-2,4-dione](/img/structure/B12839341.png)


